7-Trifluoromethoxyisatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

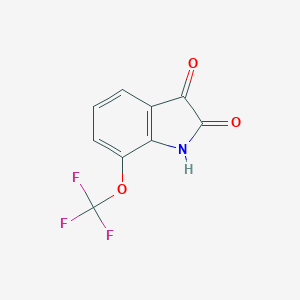

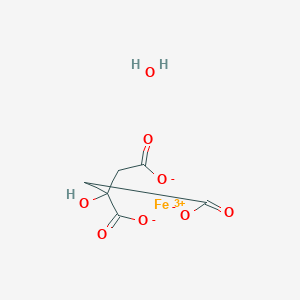

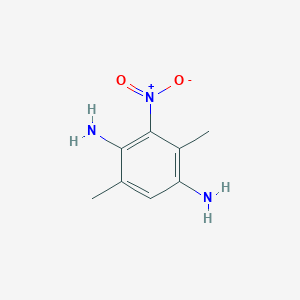

7-Trifluoromethoxyisatin, also known as 7-(trifluoromethoxy)-1H-indole-2,3-dione, is a chemical compound with the molecular formula C9H4F3NO3 and a molecular weight of 231.13 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 7-Trifluoromethoxyisatin is 1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) . The Canonical SMILES is C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O .

Physical And Chemical Properties Analysis

7-Trifluoromethoxyisatin is a solid substance at room temperature . It has a molecular weight of 231.13 g/mol .

Aplicaciones Científicas De Investigación

Synthesis and Toxicity Evaluation

Specific Scientific Field

Chemistry, specifically Organic Synthesis and Toxicology .

Summary of the Application

7-Trifluoromethoxyisatin is used in the synthesis of N4-Aryl Substituted 5-Trifluoromethoxyisatin-3-thiosemicarbazones . These compounds have been evaluated for their toxicity potential .

Methods of Application or Experimental Procedures

The compounds were synthesized by reacting trifluoromethoxyisatin with different arylthiosemicarbazides in aqueous ethanol (50%), containing a few drops of acetic acid .

Results or Outcomes

Ten compounds synthesized using 7-Trifluoromethoxyisatin displayed promising toxicity, with LD50 values ranging from 1.11 × 10−5 M to 1.80 × 10−4 M . Among these, three compounds were found to be the most active ones, with LD50 values ranging from 1.11 × 10−5 M to 1.43 × 10−5 M .

Use in Material Science

Specific Scientific Field

Summary of the Application

7-Trifluoromethoxyisatin can be used in the synthesis of metal-organic framework (MOF) nanoparticles .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using 7-Trifluoromethoxyisatin in the synthesis of MOF nanoparticles are not detailed in the source .

Results or Outcomes

The unique chemical and physical properties of MOF nanoparticles suggest them as promising candidates for various biomedical applications including drug delivery, biosensor, nitric oxide storage, and contrast agent .

Use in Phototherapy

Specific Scientific Field

Biomedical Applications, specifically Phototherapy .

Summary of the Application

7-Trifluoromethoxyisatin may be used in the synthesis of gold nanostars, which have applications in phototherapy .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using 7-Trifluoromethoxyisatin in the synthesis of gold nanostars for phototherapy are not detailed in the source .

Results or Outcomes

Phototherapy is a type of medical treatment that involves exposure to ultraviolet-visible (UV–Vis) region or near-infrared (NIR) region light to treat certain medical conditions. Gold nanostars are a kind of promising photothermal agent recently in the biomedical field .

Trifluoromethoxylation Reagents

Specific Scientific Field

Chemistry, specifically Organic Synthesis .

Summary of the Application

7-Trifluoromethoxyisatin is used in the development of new trifluoromethoxylation reagents . These reagents facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using 7-Trifluoromethoxyisatin in the development of new trifluoromethoxylation reagents are not detailed in the source .

Results or Outcomes

The development of these reagents has made CF3O-containing compounds more accessible, which has implications for various fields due to the unique features of the trifluoromethoxy (CF3O) group .

Unusual Substituent in Bioactives

Specific Scientific Field

Summary of the Application

7-Trifluoromethoxyisatin is used as a substituent in bioactives . The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using 7-Trifluoromethoxyisatin as a substituent in bioactives are not detailed in the source .

Results or Outcomes

The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .

Combination of Chemotherapeutic and Phototherapeutic Methods

Specific Scientific Field

Biomedical Applications, specifically Cancer Therapy .

Summary of the Application

7-Trifluoromethoxyisatin may be used in the synthesis of nanostructures that combine chemotherapeutic methods and phototherapeutic methods .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using 7-Trifluoromethoxyisatin in the synthesis of these nanostructures are not detailed in the source .

Results or Outcomes

Research shows that combining chemotherapeutic methods and phototherapeutic methods on a single nanostructure increases the therapeutic effect that each method alone has, and this is even more effective in destroying cancer cells .

Safety And Hazards

Propiedades

IUPAC Name |

7-(trifluoromethoxy)-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVUYYNGNVYMKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582749 |

Source

|

| Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Trifluoromethoxyisatin | |

CAS RN |

149125-30-4 |

Source

|

| Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

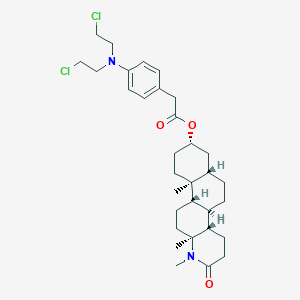

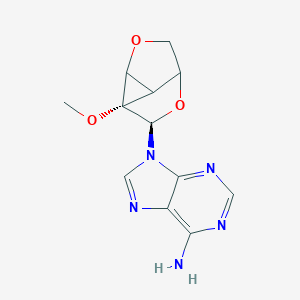

![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)

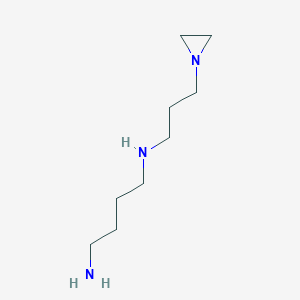

![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

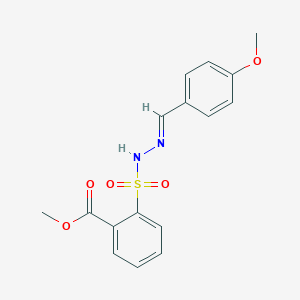

![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)

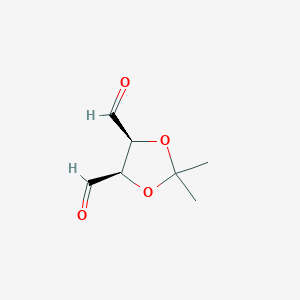

![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)